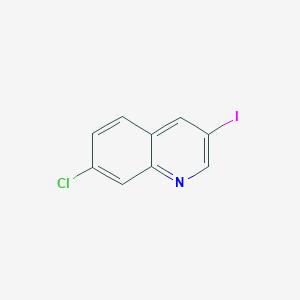

7-Chloro-3-iodoquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and industrial chemistry. researchgate.netresearchgate.net This structural motif is present in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. researchgate.netbohrium.comorientjchem.org The versatility of the quinoline ring system allows for extensive functionalization, making it a "privileged structure" in drug discovery and a key component in the development of materials with unique electronic and optical properties. researchgate.netresearchgate.net The ability to undergo both electrophilic and nucleophilic substitution reactions provides chemists with a robust platform for creating diverse molecular libraries. researchgate.net

Overview of Dihalogenated Quinoline Systems

Dihalogenated quinolines are a class of quinoline derivatives that feature two halogen substituents on the aromatic core. The nature and position of these halogens significantly influence the compound's chemical reactivity and physical properties. frontiersin.org The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine in certain cross-coupling reactions) allows for selective, stepwise modifications of the quinoline scaffold. cdnsciencepub.comnih.gov This regioselectivity is a powerful tool in organic synthesis, enabling the precise construction of complex, multi-substituted quinoline derivatives. researchgate.net Dihalogenated quinolines serve as versatile intermediates in the synthesis of a wide array of functionalized molecules, finding use in medicinal chemistry, materials science, and agricultural chemistry. smolecule.com

Research Landscape and Specific Focus on 7-Chloro-3-iodoquinoline

Within the family of dihalogenated quinolines, this compound has garnered attention for its unique substitution pattern, which imparts distinct reactivity at both the C3 and C7 positions. The presence of a highly reactive iodine atom at the C3 position and a less reactive chlorine atom at the C7 position allows for a range of selective chemical transformations. cdnsciencepub.com This has made this compound a valuable building block in the synthesis of complex heterocyclic systems and other targeted molecules. wiley.comolemiss.edu Research efforts are focused on leveraging its differential reactivity in cross-coupling reactions and other transformations to access novel chemical space for various research applications. iaea.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXILDOHKNJFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 7 Chloro 3 Iodoquinoline

The distinct arrangement of atoms and functional groups in 7-Chloro-3-iodoquinoline gives rise to its specific physical and chemical characteristics. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 305.50 g/mol bldpharm.com |

| Appearance | Solid |

| Melting Point | 125-129 °C |

| Solubility | Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMF, DMSO). |

Synthesis of 7 Chloro 3 Iodoquinoline

The preparation of 7-Chloro-3-iodoquinoline is a multi-step process that begins with the readily available 7-chloroquinolin-4-ol.

A common synthetic route involves the direct iodination of 7-chloroquinolin-4-ol. olemiss.edumdpi.com In this procedure, 7-chloroquinolin-4-ol is treated with an iodinating agent, such as 1-iodopyrrolidine-2,5-dione, in a suitable solvent like acetic acid. olemiss.edumdpi.com The reaction is typically heated to facilitate the electrophilic substitution of iodine at the C3 position of the quinoline (B57606) ring, yielding 7-chloro-3-iodoquinolin-4-ol (B1625601). wiley.comolemiss.edumdpi.com

The subsequent step involves the conversion of the hydroxyl group at the C4 position to a chlorine atom. This is achieved by treating the 7-chloro-3-iodoquinolin-4-ol intermediate with a chlorinating agent, most commonly phosphoryl chloride (POCl₃). olemiss.edumdpi.comgoogle.com This reaction, often carried out at elevated temperatures, results in the formation of 4,7-dichloro-3-iodoquinoline. olemiss.edumdpi.comgoogle.com While this is a related and often synthesized compound, the direct synthesis of this compound without the 4-chloro substituent follows a different pathway, often starting from a different quinoline precursor.

For the direct synthesis of the parent this compound, a different strategy is required. One method involves the selective iodination of 7-chloroquinoline (B30040). However, direct iodination of 7-chloroquinoline is not straightforward and often leads to a mixture of products. A more controlled approach involves the synthesis of the quinoline ring with the desired substituents already in place or introduced through a series of regioselective reactions.

| Reactant | Reagent | Product |

| 7-chloroquinolin-4-ol | 1-iodopyrrolidine-2,5-dione, Acetic Acid | 7-chloro-3-iodoquinolin-4-ol olemiss.edumdpi.com |

| 7-chloro-3-iodoquinolin-4-ol | Phosphoryl chloride (POCl₃) | 4,7-dichloro-3-iodoquinoline olemiss.edumdpi.comgoogle.com |

Role and Significance of 7 Chloro 3 Iodoquinoline As a Building Block in Complex Molecular Synthesis

Precursor for Diverse Polysubstituted Quinoline (B57606) Compounds

The primary value of 7-chloro-3-iodoquinoline as a synthetic precursor lies in the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This reactivity hierarchy enables chemists to selectively functionalize the C-3 position of the quinoline ring while leaving the C-7 chloro group intact for subsequent transformations.

This selective reactivity allows for the precise, stepwise introduction of various functional groups. For instance, palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings can be performed chemoselectively at the C-3 position. This initial modification introduces molecular diversity—such as aryl, alkynyl, or vinyl groups—at one specific site. The resulting 7-chloro-3-substituted quinoline is itself a versatile intermediate, where the remaining chloro group at the C-7 position can be targeted in a second, distinct functionalization step, often under more forcing reaction conditions. This stepwise approach is fundamental to creating highly decorated quinoline cores that would be difficult to assemble otherwise.

Table 1: Selective Functionalization Reactions at the C-3 Position of this compound This table illustrates common cross-coupling reactions that selectively target the more reactive C-I bond.

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Resulting C-3 Substituent |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl Group |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl Group |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl (Vinyl) Group |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | Amino Group |

Intermediate in the Synthesis of Functionally Active Quinoline Derivatives

The 7-chloroquinoline (B30040) motif is a well-established pharmacophore found in numerous therapeutic agents, particularly antimalarial and anticancer drugs. durham.ac.uknih.gov The ability to use this compound as a building block allows for the synthesis of novel, polysubstituted analogues of these known active compounds. By introducing diverse substituents at the C-3 and C-7 positions, medicinal chemists can generate libraries of new chemical entities for biological screening. This process is crucial for drug discovery, aiming to enhance potency, improve selectivity, modify pharmacokinetic properties, or overcome drug resistance.

For example, the introduction of aryl groups via Suzuki coupling or complex side chains via Sonogashira coupling at the C-3 position of the 7-chloroquinoline core can significantly influence the molecule's interaction with biological targets like protein kinases or DNA. While many publicly documented syntheses of commercial drugs like Chloroquine start from precursors such as 4,7-dichloroquinoline, the use of this compound in research settings provides a powerful platform for developing next-generation derivatives. These derivatives often feature complex substitutions designed to probe structure-activity relationships (SAR) and identify new therapeutic leads. For instance, this building block is invaluable for creating compounds targeting kinases like VEGFR-II, where specific substitutions on the quinoline ring are essential for inhibitory activity. nih.gov

Strategies for Sequential Functionalization of Dihalogenated Quinolines

The ability to perform sequential or stepwise functionalization on a dihalogenated substrate like this compound is a powerful strategy in organic synthesis. This control is achieved by exploiting the intrinsic differences in the chemical properties of the carbon-halogen bonds.

The foundational principle behind this selectivity is the disparity in bond dissociation energies: C-I bonds (around 272 kJ/mol) are considerably weaker than C-Cl bonds (around 401 kJ/mol). In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Due to the lower bond energy, the oxidative addition into the C-I bond occurs much more readily and under significantly milder conditions (e.g., lower temperatures, less activating ligands) than the addition into the more robust C-Cl bond.

This reactivity difference allows chemists to design a two-step reaction sequence:

First Functionalization (C-3 Position): A cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed under mild conditions. The palladium catalyst selectively activates the C-I bond at the C-3 position, leading to the formation of a 7-chloro-3-substituted quinoline. The C-Cl bond at the C-7 position remains unaffected.

Second Functionalization (C-7 Position): The chloro-substituted intermediate from the first step is then subjected to a second cross-coupling reaction. To activate the stronger C-Cl bond, more forcing conditions are typically required. This may involve higher reaction temperatures, longer reaction times, or the use of more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate the more difficult oxidative addition step.

This strategy makes this compound an ideal substrate for the programmed synthesis of unsymmetrically disubstituted quinolines, providing a reliable and controlled pathway to complex molecular targets.

Table 2: Comparison of Conditions for Sequential Cross-Coupling

| Step | Target Bond | Relative Bond Strength | Typical Reaction Conditions |

|---|---|---|---|

| 1st Coupling | C-I (at C-3) | Weaker | Mild (e.g., Room Temp. to 80°C), Standard Pd catalysts (e.g., Pd(PPh₃)₄) |

| 2nd Coupling | C-Cl (at C-7) | Stronger | Harsher (e.g., >100°C), Specialized ligands (e.g., Buchwald ligands) |

Conclusion and Future Directions in 7 Chloro 3 Iodoquinoline Research

Summary of Current Understanding and Advances

7-Chloro-3-iodoquinoline is a dihalogenated quinoline (B57606) derivative that has garnered interest primarily as a versatile synthetic intermediate for the development of more complex molecules with potential biological activities. The quinoline core itself is a key structural motif in numerous natural products and pharmacologically active compounds, known for a wide range of therapeutic effects, including antimalarial, anticancer, antibacterial, and antihypertensive properties. nih.govsemanticscholar.orgresearchgate.net The introduction of halogen atoms, specifically chlorine at the 7-position and iodine at the 3-position, significantly influences the molecule's electronic properties and reactivity, providing handles for further chemical modification.

Current research on halogenated quinolines, including structures related to this compound, has demonstrated their potential in several key areas:

Anticancer Agents : Derivatives of 7-chloroquinoline (B30040) have been extensively studied for their antiproliferative activities. nih.govnih.govmdpi.com For instance, novel 7-chloro-(4-thioalkylquinoline) derivatives have shown cytotoxic activity against various human cancer cell lines, inducing apoptosis and DNA/RNA damage. nih.govmdpi.com Similarly, 7-chloroquinolinehydrazones have been identified as potent cytotoxic agents against a broad panel of cancer cell lines. nih.gov

Antimicrobial and Antimalarial Applications : The 7-chloroquinoline scaffold is the backbone of the famous antimalarial drug Chloroquine. chemicalbook.com Research continues to leverage this core structure to develop new agents to combat drug-resistant strains of malaria and other pathogens. semanticscholar.org The synthetic tunability of the halogenated quinoline scaffold allows for modifications that can enhance activity against various drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.govnih.gov

Building Blocks in Organic Synthesis : The distinct reactivity of the carbon-chlorine and carbon-iodine bonds makes compounds like this compound valuable precursors in organic synthesis. These sites allow for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. Research has shown the utility of related compounds like 7-chloro-4-iodoquinoline in preparing libraries of functionalized quinolines. durham.ac.uksigmaaldrich.com

Emerging Synthetic Methodologies for Halogenated Quinoline Systems

The continued interest in halogenated quinolines has spurred the development of novel and more efficient synthetic methods. While classical methods like the Gould-Jacobs cyclization are still in use, contemporary research focuses on improving regioselectivity, functional group tolerance, and operational simplicity. researchgate.net

Recent advances in the synthesis of halogenated quinoline systems include:

Metal-Free C-H Halogenation : An operationally simple and metal-free protocol has been established for the regioselective C5–H halogenation of 8-substituted quinoline derivatives. rsc.org This method uses inexpensive trihaloisocyanuric acid as the halogen source and proceeds at room temperature, offering an economical and environmentally friendly route to specific halogenated quinolines. rsc.org

Oxidative Annulation Strategies : Recent progress has been made in synthesizing quinolines through oxidative annulation, which involves C–H bond activation and functionalization, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com These methods provide novel pathways for constructing the quinoline core with various substitution patterns.

Use of Mixed Organometallic Reagents : Researchers have prepared libraries of functionalized 7-chloroquinolines through magnesiation using mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl). durham.ac.uk This approach allows for mild reaction conditions and the subsequent introduction of a wide range of electrophiles to functionalize the quinoline core. durham.ac.uk

Flow Chemistry : The use of continuous flow conditions for the synthesis of functionalized quinolines has been explored. durham.ac.uk This technology can enable safer, more scalable, and efficient production of these important intermediates. durham.ac.uk

These emerging methodologies are expanding the toolkit available to chemists, allowing for the synthesis of previously inaccessible halogenated quinoline derivatives and facilitating the rapid generation of compound libraries for screening and development.

Untapped Reactivity Profiles and Novel Derivatizations

While the 7-chloroquinoline scaffold is well-utilized, the specific reactivity of this compound presents further opportunities for novel derivatizations. The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective, stepwise functionalization, which remains an area with untapped potential.

Future research could focus on the following areas:

Selective Cross-Coupling Reactions : The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This differential reactivity can be exploited to first introduce a substituent at the 3-position, followed by a different functional group at the 7-position under more forcing conditions. This would allow for the creation of highly complex and diverse quinoline derivatives from a single starting material.

Derivatization at Other Positions : While positions 3 and 7 are halogenated, other positions on the quinoline ring (e.g., C2, C4, C8) can also be functionalized. For example, synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on their antibacterial and antibiofilm activities. nih.gov Exploring C-H activation or metalation strategies at these other positions on the this compound core could yield novel compounds with unique properties.

Synthesis of Hybrid Molecules : The scaffold can be used to create hybrid molecules by linking it to other pharmacophores. For instance, click chemistry has been used to combine 7-chloroquinoline moieties with 1,2,3-triazoles to generate new analogs with antimalarial potential. semanticscholar.org Applying this strategy to this compound could produce novel dual-action therapeutic agents.

The table below summarizes some of the derivatizations that have been explored on the broader 7-chloroquinoline scaffold, suggesting potential avenues for the derivatization of this compound.

| Position of Derivatization | Type of Derivative | Potential Application | Reference |

| C4 | Thioalkyl Ethers | Anticancer | nih.govmdpi.com |

| C4 | Hydrazones | Anticancer, Antimalarial | nih.gov |

| C4 | Phenoxy groups | Anticancer | researchgate.net |

| C4 | Amines (e.g., Chloroquine side chain) | Antimalarial | chemicalbook.com |

| C2 | Alkylated and Aminated groups | Antibacterial | nih.gov |

| C2 | Benzamides | Pharmacological Agents | mdpi.com |

Advanced Computational and Spectroscopic Characterization Techniques

The development and understanding of novel this compound derivatives can be significantly accelerated by the application of advanced characterization techniques. These methods provide deep insights into molecular structure, electronic properties, and intermolecular interactions, which are crucial for rational drug design and materials science. mdpi.comresearchgate.net

Computational Chemistry (DFT) : Density Functional Theory (DFT) has become a powerful tool for studying halogenated quinolines. iosrjournals.orgnih.gov It can be used to:

Optimize molecular geometries and predict vibrational spectra (IR and Raman) to support experimental findings. iosrjournals.orgresearchgate.net

Calculate electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand reactivity, charge distribution, and hyperconjugative interactions. nih.govnih.gov

Predict chemical reactivity and sites susceptible to nucleophilic or electrophilic attack. nih.gov

Molecular Docking and Dynamics Simulations : For biologically active derivatives, molecular docking studies can predict the binding modes and affinities of ligands with target proteins, providing crucial insights into their mechanism of action. nih.govnih.gov Molecular dynamics simulations can further explore the stability of ligand-protein complexes over time. nih.gov

Advanced Spectroscopic Methods :

Single-Crystal X-ray Diffraction : This technique provides unambiguous determination of the three-dimensional molecular structure and packing in the solid state. mdpi.com Analysis of crystal structures can reveal key intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence physical properties and biological activity. mdpi.com

Hirshfeld Surface Analysis : Used in conjunction with X-ray data, Hirshfeld surface analysis allows for the visualization and quantification of intermolecular contacts within a crystal, providing a deeper understanding of the forces governing crystal packing. mdpi.com

Multi-nuclear NMR Spectroscopy : While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for the unequivocal structural elucidation of novel, complex derivatives of this compound.

The integration of these advanced computational and spectroscopic methods will be instrumental in guiding the rational design of new this compound-based compounds, predicting their properties, and elucidating their mechanisms of action, thereby accelerating the journey from discovery to application.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-3-iodoquinoline, and how can purity be ensured during preparation?

- Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example, quinoline derivatives are often iodinated using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize side reactions. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Characterization requires -NMR, -NMR, and mass spectrometry to confirm molecular structure, with purity assessed via HPLC (≥95%) .

- Key Data :

| Parameter | Condition/Value |

|---|---|

| Iodination Agent | ICl, 0–5°C, 12h |

| Purification | Column chromatography, 70% yield |

| Purity Validation | HPLC (C18 column, 90:10 MeOH:H₂O) |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and -NMR for carbon skeleton validation. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 304.9412). Purity is quantified via HPLC with UV detection at 254 nm. X-ray crystallography may resolve structural ambiguities, particularly halogen bonding interactions .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months. Analyze degradation products using LC-MS. Data show decomposition >5% at 40°C due to dehalogenation, recommending storage in amber vials at -20°C under inert atmosphere .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 3 acts as a directing group, facilitating palladium-catalyzed Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations reveal that the electron-withdrawing chlorine at position 7 lowers the LUMO energy, enhancing oxidative addition to Pd(0). Kinetic studies (e.g., variable-temperature NMR) track intermediates, while -isotope labeling clarifies regioselectivity .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions in IC values (e.g., 2 μM vs. 10 μM in kinase assays) may arise from impurities or solvent effects. Reproduce assays under standardized conditions (e.g., DMSO concentration ≤1%). Use orthogonal methods (surface plasmon resonance, microscale thermophoresis) to validate binding. Structural analogs (e.g., 7-Fluoro-3-iodoquinoline) can isolate electronic vs. steric effects .

Q. What computational strategies predict the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model halogen bonding (C-I⋯N interactions). Pair distribution function (PDF) analysis from X-ray diffraction data validates predicted π-stacking distances (~3.5 Å). Compare with Cambridge Structural Database entries to identify polymorphism risks .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Methodological Answer : Use human liver microsomes (HLMs) to assess metabolic stability. LC-MS/MS identifies hydroxylated metabolites (e.g., m/z 320.9565 for [M+O+H]). Competitive inhibition assays with CYP3A4 probe substrates (e.g., midazolam) quantify inhibition constants (K). Molecular docking (AutoDock Vina) predicts binding poses in the heme-active site .

Guidelines for Addressing Contradictions and Gaps

- Data Triangulation : Combine experimental (e.g., NMR, XRD), computational (DFT, MD), and literature data to resolve inconsistencies .

- Research Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses, ensuring alignment with developmental pathways in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.